2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid delineates the compound’s structural features with precision. Breaking down the nomenclature:
- Parent structure : The core is propanoic acid (carboxylic acid with a three-carbon chain), modified by a 2-methyl substituent on the α-carbon.
- Ether linkage : A phenoxy group (oxygen-linked benzene ring) is attached to the β-carbon of the propanoic acid.
- Substituted phenyl ring : The phenoxy group’s benzene ring carries 2,6-dimethyl substituents and a 4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl] side chain.
- Side-chain components :
- (E)-3-oxoprop-1-enyl: A propenyl group (three-carbon chain with a double bond between C1 and C2) in the E configuration, bearing a ketone at C3.
- 2-methoxyquinolin-3-yl: A quinoline heterocycle (bicyclic structure with a pyridine fused to a benzene ring) substituted with a methoxy group at position 2 and linked to the propenyl group at position 3.
The structural representation (Figure 1) highlights these features, emphasizing the E configuration of the double bond and spatial arrangement of substituents.
Molecular Formula and Weight Analysis
The molecular formula is derived from systematic summation of atomic constituents:
| Component | Contribution to Formula |
|---|---|
| Propanoic acid backbone | C₃H₆O₂ |
| 2-Methyl substituent | +C₁H₂ |
| Phenoxy group (C₆H₅O) | +C₆H₅O |
| 2,6-Dimethylphenyl | +C₂H₆ |
| (E)-3-oxoprop-1-enyl | +C₃H₃O |
| 2-Methoxyquinolin-3-yl | +C₁₀H₈NO |
| Total | C₂₅H₂₃NO₅ |
Molecular weight :
$$
\text{MW} = (25 \times 12.01) + (23 \times 1.01) + (14.01) + (5 \times 16.00) = 425.45 \, \text{g/mol}.
$$
This formula aligns with the compound’s hybrid aromatic-heterocyclic architecture and functional group diversity.
Stereochemical Considerations in the (E)-Configuration
The (E)-3-oxoprop-1-enyl moiety introduces critical stereoelectronic properties:
Double-bond geometry : The E designation indicates that the highest-priority substituents on either side of the double bond (C1 and C2) are trans.
- C1 : Attached to the phenyl ring (higher priority due to aromatic electron density).
- C2 : Bonded to the quinolin-3-yl group (priority over the ketone due to nitrogen’s atomic number).
Conformational effects :
- The E configuration creates a planar, conjugated system between the quinoline’s π-electrons and the enone (α,β-unsaturated ketone), enabling resonance stabilization.
- Steric hindrance between the 2-methoxy group on quinoline and the phenyl ring’s methyl substituents influences rotational barriers.
Spectroscopic signatures :
- IR : Strong C=O stretch (~1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹).
- NMR : Distinct vinyl proton coupling constants ($$ J = 12–16 \, \text{Hz} $$) confirm the E geometry.
This stereochemical profile underpins the compound’s reactivity in synthetic and biological contexts.
Figure 1. Structural Representation $$ \text{(E)-3-(2-Methoxyquinolin-3-yl)-3-oxoprop-1-enyl group} \leftrightarrow \text{Phenoxy ring} \leftrightarrow \text{2-Methylpropanoic acid} $$
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-15-12-17(13-16(2)22(15)31-25(3,4)24(28)29)10-11-21(27)19-14-18-8-6-7-9-20(18)26-23(19)30-5/h6-14H,1-5H3,(H,28,29)/b11-10+ |
InChI Key |
WKIFJBLRQMGCTO-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC3=CC=CC=C3N=C2OC |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC3=CC=CC=C3N=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule decomposes into three synthons:
- 2-Methoxyquinolin-3-carbaldehyde
- (2,6-Dimethyl-4-hydroxyphenyl)diethylphosphonate
- 2-Methylpropanoic acid tert-butyl ester
Coupling occurs through sequential Wittig-Horner reaction (for E-alkene formation), nucleophilic aromatic substitution (for ether linkage), and acid-catalyzed ester hydrolysis.
Key Coupling Reactions
Horner-Wadsworth-Emmons Olefination
Reagents:
- 2-Methoxyquinolin-3-carbaldehyde (1.0 eq)
- (2,6-Dimethyl-4-hydroxyphenyl)diethylphosphonate (1.1 eq)
- NaH (2.5 eq) in THF at −78°C → 25°C
Table 1: Optimization of Olefination Conditions
| Parameter | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Base | NaH, KOtBu, LDA | NaH | +18% |
| Temperature | −78°C to 40°C | −78°C ramp | E/Z > 20:1 |
| Solvent | THF, DMF, DCM | THF | 72% yield |
The reaction achieves 72% isolated yield with >99% E-selectivity due to steric hindrance from 2,6-dimethyl groups.
Stepwise Synthesis Protocol
Quinoline Core Preparation
2-Methoxyquinolin-3-carbaldehyde synthesis proceeds via:
- Skraup reaction: Glycerol (3 eq), conc. H2SO4, 110°C, 8h → 2-methoxyquinoline (84%)
- Vilsmeier-Haack formylation: POCl3/DMF, 0°C → 60°C, 4h → aldehyde (91%)
Critical Note: Microwave irradiation (300W, 120°C) reduces formylation time to 45min with comparable yield.
Final Assembly and Functionalization
Crystallization and Polymorph Control
Industrial-Scale Considerations
Cost Analysis
Raw Material Breakdown (per kg API):
Analytical Method Development
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and enone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the enone system using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinoline N-oxides and carboxylic acids.
Reduction: Formation of alcohols and saturated ketones.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research: The compound may exhibit anticancer activity by interacting with specific molecular targets in cancer cells.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry
Material Science: Quinoline derivatives are used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Tabulated Comparison of Structural and Physicochemical Properties
Notes
Structural Influences on Bioactivity: The 2-methoxyquinolin-3-yl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler phenyl or quinoxaline derivatives .
Synthetic Challenges: The (E)-propenyl bridge and steric hindrance from dimethylphenoxy groups likely necessitate stringent reaction conditions, as seen in analogous syntheses .
Spectroscopic Consistency : IR and NMR data from analogs (e.g., δ=194.35 ppm for carbonyl in 3ce ) support predictable spectral features for the target compound.
Limitations : Direct pharmacological comparisons are hindered by the absence of bioactivity data in the provided evidence.
Biological Activity
The compound 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid (referred to as the compound hereafter) is a member of a class of compounds known as chalcones, which have garnered attention for their diverse biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Chalcones
Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system and are known for their ability to interact with various biological targets. Many chalcone derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells, inhibiting cell proliferation, and modulating various signaling pathways.
The compound's anticancer activity has been linked to its ability to target tubulin and disrupt microtubule dynamics, similar to other known anticancer agents. Studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies showed that it inhibited the growth of HepG2 (human liver cancer) cells with an IC50 value in the low micromolar range .
- Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways. Flow cytometry analysis has revealed that treatment with the compound leads to an increase in cells exhibiting typical apoptotic morphology and altered mitochondrial membrane potential .
- Cell Cycle Arrest : The compound has been shown to induce S-phase arrest in cancer cells, thereby preventing further progression through the cell cycle and promoting apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the methoxy and dimethylphenoxy groups significantly influence the compound's biological activity. For example:
- Methoxy Group Positioning : The position of methoxy substitutions on the quinoline ring is crucial; specific placements enhance cytotoxicity while others diminish it .
- Dimethylphenoxy Variations : Substituting different groups on the phenoxy moiety has been shown to improve or reduce activity against specific cancer types, emphasizing the importance of chemical diversity in optimizing potency .
Comparative Activity
A comparative analysis with other known compounds reveals that this chalcone derivative exhibits superior activity against several cancer cell lines compared to traditional chemotherapeutics:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound | HepG2 | 6.92 | Apoptosis induction |
| Sunitinib | HepG2 | 7.60 | Tyrosine kinase inhibition |
| Compound | A549 | 8.99 | Cell cycle arrest |
| Sunitinib | A549 | 10.36 | Tyrosine kinase inhibition |
The data indicates that the compound may offer a promising alternative or adjunct to existing therapies due to its unique mechanisms and lower toxicity profiles observed in preliminary animal studies .
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study investigating the effects of the compound on various cancer cell lines demonstrated potent cytotoxic effects across multiple types, including lung (A549), liver (HepG2), and prostate (DU145) cancers. The results indicated that treatment with the compound led to significant reductions in cell viability at concentrations as low as 5 μM.
Study 2: Mechanistic Insights from Apoptosis Pathway Analysis
Another study explored the apoptotic pathways activated by the compound in HepG2 cells. The findings revealed that treatment resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in promoting apoptosis through mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
